molecular formula C13H11N5O3 B8477687 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one

7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one

Cat. No. B8477687
M. Wt: 285.26 g/mol
InChI Key: ABDGGZJUBUJZOM-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of 7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-nitroisoquinolin-1(2H)-one (293c, 1.0 g, 3.5 mmol) and Raney Nickel (6 g) in isopropanol (60 mL) in a sealed tube was heated at 110-120° C. for three days. Sixteen 1 g batches (16 g 293c total) were prepared by this method, and then combined for purification. The combined solutions were cooled to room temperature and filtered. The filtrate was concentrated under vacuum to ˜30 mL, causing a precipitate to form. The precipitate was collected by filtration to give 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (293d, 4.0 g, 26% yield) as a white solid. The Raney nickel-containing first filter cake was dissolved in methanol/dichloromethane (1:1, 400 mL×4), stirred for 30 minutes, filtered, and the filtrate concentrated under vacuum to give a second batch of 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (293d, 8.0 g, 54% yield) as a grey solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][NH:13][C:14]3=[O:17])=[C:9]([N+:18]([O-:20])=[O:19])[CH:8]=2)=[C:5]([CH3:21])[N:4]=[N:3]1>[Ni].C(O)(C)C>[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][NH:13][C:14]3=[O:17])=[C:9]([N+:18]([O-:20])=[O:19])[CH:8]=2)=[C:5]([CH3:21])[N:4]=[N:3]1.[NH2:18][C:9]1[CH:8]=[C:7]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][C:5]=2[CH3:21])[CH:16]=[C:15]2[C:10]=1[CH2:11][CH2:12][NH:13][C:14]2=[O:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
combined for purification
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to ˜30 mL
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
Name
Type
product
Smiles
NC1=C2CCNC(C2=CC(=C1)C1=C(N=NN1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09040515B2

Procedure details

A solution of 7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-nitroisoquinolin-1(2H)-one (293c, 1.0 g, 3.5 mmol) and Raney Nickel (6 g) in isopropanol (60 mL) in a sealed tube was heated at 110-120° C. for three days. Sixteen 1 g batches (16 g 293c total) were prepared by this method, and then combined for purification. The combined solutions were cooled to room temperature and filtered. The filtrate was concentrated under vacuum to ˜30 mL, causing a precipitate to form. The precipitate was collected by filtration to give 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (293d, 4.0 g, 26% yield) as a white solid. The Raney nickel-containing first filter cake was dissolved in methanol/dichloromethane (1:1, 400 mL×4), stirred for 30 minutes, filtered, and the filtrate concentrated under vacuum to give a second batch of 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (293d, 8.0 g, 54% yield) as a grey solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][NH:13][C:14]3=[O:17])=[C:9]([N+:18]([O-:20])=[O:19])[CH:8]=2)=[C:5]([CH3:21])[N:4]=[N:3]1>[Ni].C(O)(C)C>[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][NH:13][C:14]3=[O:17])=[C:9]([N+:18]([O-:20])=[O:19])[CH:8]=2)=[C:5]([CH3:21])[N:4]=[N:3]1.[NH2:18][C:9]1[CH:8]=[C:7]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][C:5]=2[CH3:21])[CH:16]=[C:15]2[C:10]=1[CH2:11][CH2:12][NH:13][C:14]2=[O:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
combined for purification
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to ˜30 mL
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
Name
Type
product
Smiles
NC1=C2CCNC(C2=CC(=C1)C1=C(N=NN1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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